1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one
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Overview
Description
1-Azatricyclo[73105,13]tridec-5(13)-en-6-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of (1-pyridinio)thiocarbonylmethylides with dimethyl acetylenedicarboxylate (DMAD) in chloroform, often in the presence of various alcohols at room temperature . This method yields the desired tricyclic compound through a series of intermediate steps, including the formation of zwitterionic intermediates and their subsequent trapping by alcohol molecules.
Chemical Reactions Analysis
1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one involves its interaction with specific molecular targets. For example, similar tricyclic compounds have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, suggesting potential neuroprotective effects . The exact molecular pathways and targets for this compound are still under investigation.
Comparison with Similar Compounds
1-Azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one can be compared with other similar tricyclic compounds, such as:
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-azatricyclo[7.3.1.05,13]tridec-5(13)-en-6-one |
InChI |
InChI=1S/C12H17NO/c14-11-6-5-9-3-1-7-13-8-2-4-10(11)12(9)13/h9H,1-8H2 |
InChI Key |
MJPCLMUPYIYXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(=O)C3=C2N(C1)CCC3 |
Origin of Product |
United States |
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